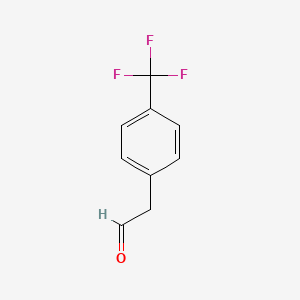

2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILROKHULOFASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558655 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30934-62-4 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(Trifluoromethyl)phenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CAS Number: 30934-62-4)

This guide provides a comprehensive technical overview of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, a key fluorinated building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, analysis, and applications, with a focus on the causal relationships behind experimental choices and methodologies.

Introduction: The Strategic Importance of the Trifluoromethylphenyl Moiety

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

This compound serves as a versatile precursor, incorporating the valuable 4-(trifluoromethyl)phenyl motif into more complex molecular architectures. Its aldehyde functionality is a reactive handle for a wide array of chemical transformations, making it a crucial intermediate in the synthesis of novel therapeutic agents and agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 30934-62-4 | N/A |

| Molecular Formula | C₉H₇F₃O | N/A |

| Molecular Weight | 188.15 g/mol | N/A |

| Appearance | Solid | [1] |

| InChI Key | JILROKHULOFASY-UHFFFAOYSA-N | [1] |

| SMILES | O=CCc1ccc(cc1)C(F)(F)F | [1] |

Synthesis of this compound: A Mechanistic Perspective

While a single, universally adopted synthesis protocol for this compound is not extensively documented in readily available literature, its structure suggests several plausible and efficient synthetic strategies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and desired purity profile. Below are two authoritative and mechanistically sound approaches.

Pathway A: Controlled Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol

This is arguably the most direct and common strategy for preparing aldehydes. The key to success lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

-

Starting Material: 2-(4-(Trifluoromethyl)phenyl)ethanol is readily accessible through the reduction of 4-(trifluoromethyl)phenylacetic acid or its esters.

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred reagents for this transformation. They are known for their high selectivity in oxidizing primary alcohols to aldehydes with minimal side reactions. Swern oxidation, using oxalyl chloride and DMSO, is another excellent alternative, particularly for large-scale syntheses, as it avoids heavy metal waste.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent for these oxidations as it is inert to the reagents and facilitates easy work-up.

-

Temperature: Reactions are typically run at or below room temperature to maintain selectivity and prevent degradation of the product.

Step-by-Step Experimental Protocol (PCC Oxidation):

-

Setup: A dry, round-bottom flask is charged with a magnetic stir bar and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous dichloromethane (DCM) is added, followed by pyridinium chlorochromate (PCC) (1.5 equivalents). The mixture is stirred to form a heterogeneous suspension.

-

Substrate Addition: A solution of 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite® to remove the chromium salts. The filter cake is washed with additional DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by flash column chromatography on silica gel.

Caption: Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol.

Pathway B: Formylation of a 4-(Trifluoromethyl)benzyl Grignard or Organolithium Reagent

Causality Behind Experimental Choices:

-

Starting Material: 4-(Trifluoromethyl)benzyl bromide or chloride is a common starting material.

-

Organometallic Intermediate: Formation of a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium base) generates a nucleophilic benzyl species.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent that reacts with the organometallic intermediate to form a tetrahedral intermediate, which upon acidic work-up, hydrolyzes to the desired aldehyde.

-

Anhydrous Conditions: This reaction is highly sensitive to moisture, which would quench the organometallic intermediate. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Step-by-Step Experimental Protocol (Grignard Reaction):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-(trifluoromethyl)benzyl bromide in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and anhydrous N,N-dimethylformamide (DMF) is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by quenching a small aliquot and analyzing by TLC or GC-MS.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Caption: Synthesis from 4-(Trifluoromethyl)benzyl bromide.

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing the 4-(trifluoromethyl)phenyl moiety, which is present in numerous approved drugs and clinical candidates.

Role as a Key Intermediate in the Synthesis of GPR52 Agonists

A notable application of this compound is in the synthesis of agonists for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and is considered a promising therapeutic target for central nervous system disorders, including schizophrenia.[2][3]

In the synthesis of certain GPR52 agonists, this aldehyde can be utilized in reactions such as reductive amination or condensation reactions to construct the core scaffold of the active molecule. For instance, it can be reacted with an appropriate amine to form an imine, which is then reduced to the corresponding amine, a common structural motif in many GPR52 modulators.[2]

Caption: General scheme for GPR52 agonist synthesis.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~9.8 | t | ~2.5 | Aldehydic proton (-CHO) |

| ~7.6 | d | ~8.0 | Aromatic protons ortho to -CF₃ | |

| ~7.4 | d | ~8.0 | Aromatic protons meta to -CF₃ | |

| ~3.7 | d | ~2.5 | Methylene protons (-CH₂-) | |

| ¹³C NMR | ~200 | s | - | Aldehydic carbon (C=O) |

| ~140 | q | ~1-2 | Aromatic carbon attached to -CH₂- | |

| ~130 | s | - | Aromatic C-H carbons | |

| ~126 | q | ~4 | Aromatic C-H carbons | |

| ~124 | q | ~272 | Trifluoromethyl carbon (-CF₃) | |

| ~50 | s | - | Methylene carbon (-CH₂-) | |

| ¹⁹F NMR | ~-63 | s | - | Trifluoromethyl fluorines (-CF₃) |

Rationale for Assignments:

-

The aldehydic proton appears as a characteristic triplet downfield due to coupling with the adjacent methylene protons.

-

The aromatic protons will exhibit a typical AA'BB' system, split into two doublets.

-

The trifluoromethyl group will show a single resonance in the ¹⁹F NMR spectrum.

-

In the ¹³C NMR, the carbons of the trifluoromethyl group and the aromatic ring will show characteristic quartet splitting due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide valuable information about the molecular weight and fragmentation pattern of the molecule. Based on the fragmentation of similar aromatic aldehydes and trifluoromethyl-containing compounds, a plausible fragmentation pattern can be proposed.[5][6]

Proposed Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 188 would be observed.

-

α-Cleavage: Loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ at m/z 187.

-

Benzylic Cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the formation of the 4-(trifluoromethyl)benzyl cation at m/z 145. This is expected to be a prominent peak due to the stability of the benzyl cation.

-

Loss of CO: The acylium ion at m/z 187 could lose carbon monoxide to give a fragment at m/z 159.

-

Tropylium Ion Formation: The benzyl cation at m/z 145 could rearrange to the tropylium ion and subsequently lose a CF₂ group, although this is less common.

Caption: Proposed EI-MS fragmentation of the title compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the primary techniques for assessing the purity of this compound.

Direct Analysis (Underivatized):

Direct analysis of the aldehyde is possible using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, for instance, around 254 nm.[7][8]

Analysis after Derivatization:

For trace-level quantification, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard and highly sensitive method.[4][9] The resulting hydrazone is brightly colored and can be detected with high sensitivity using a UV-Vis detector at around 360 nm. This method also improves chromatographic retention and separation.

Step-by-Step Protocol for HPLC Analysis (DNPH Derivatization):

-

Sample Preparation: A known amount of the sample containing this compound is dissolved in a suitable solvent (e.g., acetonitrile).

-

Derivatization: An acidic solution of DNPH in acetonitrile is added to the sample solution. The reaction is allowed to proceed at room temperature or with gentle heating.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 365 nm.

-

-

Quantification: The concentration is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from standards.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar aldehydes, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important building block in contemporary chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its utility stems from the advantageous properties conferred by the 4-(trifluoromethyl)phenyl group and the versatile reactivity of the aldehyde functionality. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

<

An Essential Building Block in Modern Chemistry and Drug Discovery

Abstract

2-(4-(Trifluoromethyl)phenyl)acetaldehyde, a key organic compound with the molecular formula C9H7F3O, is a significant building block in the synthesis of a wide range of more complex molecules.[1][2] This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic aldehyde. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C9H7F3O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 30934-62-4 | [3][4][5] |

| InChI Key | JILROKHULOFASY-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol.

Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol

This method is a widely used and reliable way to produce the target aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Protocol: A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert 2-(4-(trifluoromethyl)phenyl)ethanol to this compound. The reaction is typically carried out in an appropriate organic solvent, like dichloromethane, at controlled temperatures to maximize yield and minimize side reactions.

Causality: The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the aromatic ring and the benzylic position. This electronic effect must be considered when selecting reaction conditions. For instance, stronger oxidizing agents might be necessary compared to the synthesis of unsubstituted phenylacetaldehyde.

Caption: Oxidation of the primary alcohol to the aldehyde.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9-10 ppm), the aromatic protons, and the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon (typically in the range of 190-200 ppm), along with signals for the aromatic carbons and the methylene carbon. The carbon of the trifluoromethyl group will also be observable.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorptions for phenylacetaldehyde derivatives include:[6]

-

C=O stretch (aldehyde): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1100-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of 188.15.[1]

Reactivity and Applications

The aldehyde functional group and the trifluoromethyl-substituted phenyl ring are the primary sites of reactivity, making this compound a versatile intermediate.

Reductive Amination

This compound can undergo reductive amination with various primary and secondary amines to form the corresponding substituted phenethylamines. These products are often precursors to pharmacologically active compounds.

Protocol: The aldehyde is reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically performed in a solvent like dichloroethane or methanol.

Caption: Reductive amination workflow.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.

Aldol Condensation

Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in an aldol reaction to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7] Wash skin thoroughly after handling.[3][7] Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

First Aid Measures:

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethyl group, make it an important building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-[4-(Trifluoromethyl)phenyl]acetaldehyde | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 30934-62-4・2-[4-(trifluoromethyl)phenyl]acetaldehyde・2-[4-(trifluoromethyl)phenyl]acetaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-(4-(trifluoromethyl)phenyl)acetaldehyde, a key organic intermediate. With a molecular formula of C₉H₇F₃O and a molecular weight of 188.15 g/mol , this compound is a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde functional group.[2] This document details the compound's physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications in drug discovery, alongside essential safety and handling protocols. It is intended to serve as a comprehensive resource for professionals leveraging this compound in their research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated Aldehyde

This compound is an aromatic aldehyde distinguished by a trifluoromethyl group at the para position of the phenyl ring. The incorporation of fluorine, and specifically the -CF₃ group, into organic molecules is a cornerstone of modern drug design. This is because the trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]

The aldehyde functional group is inherently versatile, participating in a wide array of chemical transformations such as aldol condensations, reductive aminations, and Wittig reactions.[2] The potent electron-withdrawing nature of the para-CF₃ group further activates the aldehyde, increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity toward nucleophiles.[2] This heightened reactivity makes this compound a particularly valuable synthon for constructing complex molecular architectures, especially in the synthesis of novel pharmaceutical candidates.[2]

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| CAS Number | 30934-62-4 | [6] |

| Appearance | Solid | [1] |

| SMILES String | O=CC1=CC=C(C=C1)C(F)(F)F | [1] |

| InChI Key | JILROKHULOFASY-UHFFFAOYSA-N | [1] |

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of starting materials are foundational to reproducible research. This section outlines a general workflow for obtaining and verifying the integrity of this compound.

Synthetic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach involves the controlled oxidation of the corresponding primary alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This precursor is often commercially available or can be synthesized from 4-(trifluoromethyl)benzyl bromide. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred in laboratory settings for this transformation due to their high selectivity for aldehydes.

Purification and Validation

Post-synthesis, the crude product typically requires purification, most commonly via flash column chromatography on silica gel. The inherent instability of some aldehydes, which can be prone to polymerization or oxidation, necessitates careful handling and storage.[7] The identity and purity of the final compound must be unequivocally confirmed through a suite of analytical techniques before its use in subsequent reactions.

The logical flow from synthesis to a fully validated reagent is depicted below.

Caption: General workflow from synthesis to validated reagent.

Spectroscopic Characterization: A Self-Validating System

No single analytical technique is sufficient to confirm the structure and purity of a compound. Instead, a combination of methods provides a self-validating system where the data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet or triplet for the aldehydic proton (CHO) at ~9.7 ppm.

-

Two doublets in the aromatic region (~7.4-7.7 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

A doublet for the methylene protons (-CH₂-) adjacent to the aldehyde at ~3.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key expected signals include:

-

The carbonyl carbon of the aldehyde at ~200 ppm.

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with fluorine.

-

Four distinct signals in the aromatic region.

-

A signal for the methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the presence of specific functional groups. The defining feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the aldehyde functional group, which is expected to appear around 1725 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (188.15).[1] A characteristic fragmentation pattern would likely show the loss of the CHO group, leading to a prominent peak at m/z 159.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Feature | Expected Value/Region | Rationale |

| ¹H NMR | Aldehydic Proton (CHO) | ~9.7 ppm | Highly deshielded proton of the aldehyde group. |

| Aromatic Protons | ~7.4-7.7 ppm | Protons on the electron-deficient phenyl ring. | |

| Methylene Protons (CH₂) | ~3.7 ppm | Protons adjacent to the aldehyde group. | |

| IR | Carbonyl Stretch (C=O) | ~1725 cm⁻¹ | Characteristic absorption for an aldehyde C=O bond.[8] |

| MS (EI) | Molecular Ion (M⁺) | m/z 188 | Corresponds to the molecular weight of C₉H₇F₃O.[1] |

Applications in Drug Discovery and Organic Synthesis

The unique electronic properties and versatile reactivity of this compound make it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Role as a Key Synthetic Building Block

This aldehyde is an excellent substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds, which are central to the assembly of drug scaffolds.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex amine. This is one of the most efficient methods for introducing substituted amino groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a reliable method for extending carbon chains and introducing double bonds with stereochemical control.

-

Aldol and Related Condensations: The aldehyde can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, a powerful transformation for building molecular complexity.

The Significance of the Trifluoromethyl Group

The -CF₃ group is often considered a "lipophilic electron-withdrawing group." Its inclusion in a drug candidate can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Increase Lipophilicity: The -CF₃ group can increase the molecule's ability to cross cell membranes, which can be crucial for reaching intracellular targets.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.[2]

A review of FDA-approved drugs over the last two decades highlights the prevalence and success of incorporating the trifluoromethyl group into therapeutic agents.[4][5]

Caption: Role as a versatile intermediate in API synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[9]

-

H319: Causes serious eye irritation.[9]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse the affected area thoroughly with water.[9][10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[12]

Storage Conditions

-

Temperature: Store in a cool, refrigerated environment.[12]

-

Atmosphere: For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[12]

Conclusion

This compound is more than just a simple aldehyde; it is a strategically designed chemical intermediate that offers significant advantages to the fields of organic synthesis and drug discovery. Its aldehyde functionality provides a gateway to a multitude of chemical transformations, while the para-trifluoromethyl group imparts desirable physicochemical properties crucial for developing effective therapeutics. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as detailed in this guide, is essential for any scientist aiming to unlock its full potential in their research endeavors.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | 21172-31-6 [smolecule.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 30934-62-4・2-[4-(trifluoromethyl)phenyl]acetaldehyde・2-[4-(trifluoromethyl)phenyl]acetaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

An In-Depth Technical Guide to the

Abstract

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a pivotal chemical intermediate in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of robust and field-proven synthetic strategies for this compound, designed for researchers, chemists, and process development professionals. We will delve into three primary synthetic routes: the controlled oxidation of a primary alcohol, the partial reduction of a carboxylic acid derivative, and a multi-step approach involving a Grignard reagent intermediate. Each section offers detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Trifluoromethylphenyl Moiety

The 4-(trifluoromethyl)phenyl group is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, this compound (Molecular Formula: C₉H₇F₃O, Molecular Weight: 188.15 g/mol ), serves as a versatile C₂-building block for introducing this valuable moiety.[1] Its aldehyde functionality allows for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and aldol condensations, making it a critical precursor for complex molecular architectures. This document provides a detailed exploration of its synthesis.

Chapter 1: Controlled Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol

The most direct and frequently employed strategy for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. The primary challenge in this approach is preventing over-oxidation to the carboxylic acid. This necessitates the use of mild, selective oxidizing agents under controlled conditions. We will detail two of the most reliable methods: the Swern Oxidation and the Pyridinium Chlorochromate (PCC) Oxidation.

Method 1A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by quenching with a hindered organic base like triethylamine.[2] It is renowned for its mild conditions and broad functional group tolerance, making it ideal for sensitive substrates.[3]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. This highly electrophilic species reacts with the primary alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol, to form an alkoxysulfonium salt. The subsequent addition of triethylamine deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][4] The cryogenic temperature (-78 °C) is critical to prevent the decomposition of the active oxidant and to suppress side reactions, such as the Pummerer rearrangement.[5]

Caption: High-level workflow for the Swern Oxidation protocol.

Detailed Experimental Protocol (Swern Oxidation):

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 60 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents, e.g., 1.7 mL for 10 mmol scale) to the stirred DCM.

-

DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.7 equivalents) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 10 minutes.

-

Substrate Addition: Dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equivalent, e.g., 1.90 g, 10 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78 °C.

-

Base Quenching: Add triethylamine (Et₃N, 5.0 equivalents) dropwise. A thick white precipitate will form. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 45-60 minutes.

-

Workup: Add water (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

Method 1B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable, commercially available Cr(VI) reagent that offers a more operationally simple alternative to the Swern oxidation. It reliably oxidizes primary alcohols to aldehydes in an anhydrous organic solvent like DCM.[6]

Causality and Mechanistic Insight: The alcohol's oxygen atom attacks the chromium center, and after a proton transfer, a chromate ester is formed. A base (such as pyridine present in the reagent or the chloride ion) removes the proton from the carbon bearing the oxygen, leading to an E2-like elimination.[7] The C-H bond electrons form the new C=O double bond, and the Cr(VI) is reduced to a Cr(IV) species. The use of an anhydrous solvent is key; the presence of water could lead to the formation of an aldehyde hydrate, which can be further oxidized to a carboxylic acid.[7][8]

Detailed Experimental Protocol (PCC Oxidation):

-

Reaction Setup: To a 250 mL round-bottom flask, add a suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4Å molecular sieves or silica gel in anhydrous DCM (100 mL).

-

Substrate Addition: Dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equivalent, 10 mmol) in anhydrous DCM (20 mL) and add it to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter it through a plug of silica gel or Florisil®, washing thoroughly with additional ether to elute all the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved via flash chromatography if necessary.

| Parameter | Swern Oxidation | PCC Oxidation |

| Active Oxidant | Alkoxysulfonium ylide | Cr(VI) species |

| Temperature | -78 °C to RT | Room Temperature |

| Typical Yield | 85-95% | 80-90% |

| Advantages | High yield, metal-free, mild | Operationally simple, stable reagent |

| Disadvantages | Requires cryogenic temps, toxic CO byproduct, foul-smelling dimethyl sulfide[2] | Uses toxic heavy metal (Cr), workup can be tedious |

Chapter 2: Partial Reduction of 4-(Trifluoromethyl)phenylacetic Acid Derivatives

This strategy involves converting a carboxylic acid into a derivative, typically an ester, which can then be selectively reduced to the aldehyde. This avoids the use of an alcohol precursor. The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Causality and Mechanistic Insight: DIBAL-H is a bulky and powerful hydride-donating agent.[9] Unlike lithium aluminum hydride (LiAlH₄), which would reduce an ester completely to a primary alcohol, the steric bulk of DIBAL-H allows for controlled delivery of a single hydride equivalent.[9] The reaction proceeds through a stable tetrahedral intermediate. At low temperatures (-78 °C), this intermediate is stable until an aqueous workup is performed, at which point it hydrolyzes to release the aldehyde. If the reaction is allowed to warm before quenching, a second hydride can be delivered, leading to the undesired alcohol byproduct.[10]

References

- 1. 2-[4-(Trifluoromethyl)phenyl]acetaldehyde | CymitQuimica [cymitquimica.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

Physical properties of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Introduction

This compound is an organofluorine compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylacetaldehyde, its structure is characterized by a trifluoromethyl (-CF3) group at the para-position of the phenyl ring. This substitution is a cornerstone of modern pharmaceutical design, as the trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physical properties of this aldehyde is therefore a critical prerequisite for its effective use as a synthetic intermediate, enabling researchers to control reaction conditions, develop robust purification strategies, and ensure safe handling. This guide provides a comprehensive overview of its chemical identity, physicochemical characteristics, and analytical profile, grounded in established scientific principles and supported by available data.

Section 1: Chemical Identity and Molecular Structure

The unique reactivity and physical behavior of this compound stem directly from its molecular architecture. The combination of an aromatic ring, an electron-withdrawing trifluoromethyl group, and a reactive aldehyde functional group defines its role as a versatile chemical building block.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [1][2] |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]acetaldehyde | [3] |

| CAS Number | 30934-62-4 | [3] |

| Molecular Formula | C₉H₇F₃O | [1][2][3] |

| Molecular Weight | 188.15 g/mol | [1][2][3][4] |

| InChI Key | JILROKHULOFASY-UHFFFAOYSA-N | [2][3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.5,0.5!"]; O9 [label="O", pos="3.5,-0.5!"]; H10 [label="H", pos="4.0,0.8!"]; C11 [label="C", pos="-2.5,0!"]; F12 [label="F", pos="-3.0,0.8!"]; F13 [label="F", pos="-3.0,-0.8!"]; F14 [label="F", pos="-3.5,0!"]; H_C2 [label="H"]; H_C3 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"]; H1_C7 [label="H", pos="2.5,0.5!"]; H2_C7 [label="H", pos="2.5,-0.5!"];

// Benzene ring with connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C7; C4 -- C11;

// Aldehyde group C7 -- C8; C8 -- O9 [style=double]; C8 -- H10;

// Trifluoromethyl group C11 -- F12; C11 -- F13; C11 -- F14;

// Hydrogens on the ring and chain C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6; C7 -- H1_C7; C7 -- H2_C7;

// Positioning hints (may need adjustment) C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; H_C2 [pos="0.9,1.5!"]; H_C3 [pos="-0.9,1.5!"]; H_C5 [pos="-0.9,-1.5!"]; H_C6 [pos="0.9,-1.5!"]; }

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

The physical properties of a compound are essential for designing experimental setups, from reaction solvent selection to purification methods. The introduction of the -CF3 group significantly alters the properties compared to the parent phenylacetaldehyde.

| Property | Value / Description | Discussion | Source(s) |

| Physical Form | Solid | At standard conditions, the compound is a solid, which contrasts with phenylacetaldehyde, a liquid. This suggests stronger intermolecular forces, likely due to dipole-dipole interactions involving the C-F bonds. | [2] |

| Boiling Point | Not experimentally determined. Predicted to be >195°C. | The boiling point of the parent compound, phenylacetaldehyde, is 195°C.[5][6] The addition of the highly polar trifluoromethyl group increases the molecular weight and dipole moment, which is expected to raise the boiling point. For comparison, the predicted boiling point of the meta-isomer is 199.5 ± 35.0°C.[7] | N/A |

| Density | Not experimentally determined. Predicted to be >1.08 g/cm³. | Phenylacetaldehyde has a density of approximately 1.079 g/mL.[5] The presence of three heavy fluorine atoms in the trifluoromethyl group significantly increases the molecular mass relative to its volume, leading to a higher expected density. The predicted density of the meta-isomer is 1.229 ± 0.06 g/cm³.[7] | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). | The aldehyde group can form hydrogen bonds with water, but the large, nonpolar trifluoromethylphenyl group dominates, making the molecule hydrophobic. Its lipophilic character, enhanced by the -CF3 group, ensures good solubility in nonpolar organic solvents. | Inferred |

| Refractive Index | Not experimentally determined. | The refractive index of phenylacetaldehyde is around 1.535.[5] The high polarizability of fluorine atoms typically increases the refractive index of a compound.[7] | N/A |

Section 3: Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the most characteristic absorptions are:

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1720-1740 cm⁻¹ . This is a classic indicator of a carbonyl group in an aldehyde. For phenylacetaldehyde, this peak appears at 1724 cm⁻¹.[8]

-

C-H Stretch (Aldehyde): Two weak bands are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.

-

C-F Stretches: Strong, intense absorptions are expected in the region of 1100-1350 cm⁻¹ , which are characteristic of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the hydrogen environment in the molecule.

-

Aldehyde Proton (-CHO): A signal (a triplet due to coupling with the adjacent CH₂) is expected far downfield, typically in the δ 9.5-10.0 ppm range. This chemical shift is highly characteristic of an aldehyde proton.

-

Methylene Protons (-CH₂-): A signal (a doublet due to coupling with the aldehyde proton) is expected around δ 3.6-3.8 ppm .

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will show a distinct pattern. Two signals, appearing as doublets, are expected in the aromatic region (δ 7.2-7.8 ppm ). The protons closer to the electron-withdrawing -CF3 group will be further downfield.

Section 4: Experimental Protocol for Boiling Point Determination

Objective: To determine the boiling point of this compound, a high-boiling point solid, using distillation under reduced pressure.

Causality and Rationale: High-boiling point compounds can decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing for distillation at a lower, safer temperature. This protocol is a self-validating system as a stable boiling point at a given pressure confirms the purity of the substance.

Methodology:

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. This minimizes the surface area where the product can condense and be lost.

-

Use a round-bottom flask of an appropriate size (e.g., 25 mL) containing the solid sample and a magnetic stir bar.

-

Connect the flask to the distillation head, which is fitted with a thermometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. .

-

Connect the condenser to a receiving flask.

-

Attach the vacuum source to the vacuum adapter on the distillation apparatus. A manometer must be included in the line to monitor the pressure accurately.

-

-

Procedure:

-

Place the flask in a heating mantle.

-

Begin stirring to ensure smooth boiling.

-

Slowly and carefully apply vacuum, reducing the pressure to the desired level (e.g., 10 mmHg).

-

Once the pressure is stable, begin heating the sample gently.

-

Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum. Never release the vacuum on a hot system.

-

Caption: Workflow for boiling point determination under reduced pressure.

Section 5: Safety, Handling, and Storage

Working with any chemical requires adherence to strict safety protocols. The trifluoromethyl group can impart specific biological activity, warranting careful handling.

-

Hazard Identification:

-

Safe Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[12]

-

Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

-

Storage:

-

Store in a tightly closed container.[10]

-

Keep refrigerated (2-8°C is often recommended for aldehydes to prevent degradation).[5][10]

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Conclusion

This compound is a solid chemical intermediate whose physical properties are significantly influenced by its trifluoromethylphenyl moiety. Its higher melting point and expected higher boiling point and density compared to phenylacetaldehyde are direct consequences of this substitution. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements is paramount for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents where the trifluoromethyl group is a key pharmacophore.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. [4-(Trifluoromethyl)phenyl]acetaldehyde | C9H7F3O | CID 14298210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[4-(Trifluoromethyl)phenyl]acetaldehyde | CymitQuimica [cymitquimica.com]

- 5. Phenylacetaldehyde | 122-78-1 [chemicalbook.com]

- 6. ScenTree - Phenyl acetaldehyde (CAS N° 122-78-1) [scentree.co]

- 7. Buy 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | 21172-31-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structural Analogs of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its structural analogs. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and analyze how subtle structural modifications influence biological activity, with a focus on antimicrobial and anti-inflammatory applications. This document is intended to be a practical resource for researchers engaged in the design and development of novel bioactive compounds.

Introduction: The Significance of the Trifluoromethylphenyl Acetaldehyde Scaffold

The this compound core structure is of significant interest in medicinal chemistry. The phenylacetaldehyde moiety is a common motif in natural products and biologically active compounds, while the trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. The high electronegativity of the fluorine atoms in the CF₃ group often enhances metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide will explore the chemical space around this central scaffold by examining its structural analogs. For the purpose of this guide, we will consider three main classes of analogs:

-

Positional Isomers: Varying the position of the trifluoromethyl group on the phenyl ring (ortho-, meta-, and para-).

-

Analogs with Additional Phenyl Ring Substituents: Introducing other functional groups onto the trifluoromethyl-substituted phenyl ring.

-

Side-Chain Modifications: Alterations to the acetaldehyde side chain.

A thorough understanding of the synthesis and biological activities of these analogs is crucial for the rational design of new chemical entities with improved therapeutic profiles.

Synthetic Strategies for 2-(Trifluoromethyl)phenyl)acetaldehyde and its Analogs

The synthesis of 2-(trifluoromethyl)phenyl)acetaldehydes primarily relies on the oxidation of the corresponding 2-phenylethanols. This approach is favored for its reliability and relatively high yields. The choice of oxidizing agent is critical to avoid over-oxidation to the corresponding carboxylic acid.

General Synthetic Workflow

The general and most common synthetic pathway to access 2-((trifluoromethyl)phenyl)acetaldehydes is a two-step process starting from the commercially available (trifluoromethyl)phenylmagnesium bromide. This is illustrated in the workflow diagram below.

Caption: General synthetic workflow for 2-((trifluoromethyl)phenyl)acetaldehyde analogs.

Detailed Experimental Protocol: Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde

This protocol details the synthesis of the meta-isomer, which can be adapted for the ortho- and para-isomers by selecting the appropriate starting Grignard reagent.

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol

-

Rationale: This step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of ethylene oxide, followed by an acidic workup to yield the primary alcohol. Tetrahydrofuran (THF) is a common aprotic solvent for Grignard reactions.

-

Procedure:

-

To a stirred solution of (3-(trifluoromethyl)phenyl)magnesium bromide (1.0 M in THF, 100 mL, 100 mmol) under a nitrogen atmosphere at 0 °C, slowly add a solution of ethylene oxide (5.0 g, 113 mmol) in anhydrous THF (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-(3-(trifluoromethyl)phenyl)ethanol as a colorless oil.

-

Step 2: Oxidation to 2-(3-(Trifluoromethyl)phenyl)acetaldehyde

-

Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Dichloromethane (DCM) is a suitable inert solvent for this reaction.[1]

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (25.8 g, 120 mmol) in anhydrous dichloromethane (DCM) (200 mL), add a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (19.0 g, 100 mmol) in DCM (50 mL) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with diethyl ether (200 mL) and filter through a pad of silica gel, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(3-(trifluoromethyl)phenyl)acetaldehyde as a pale yellow liquid.

-

Structural Analogs and their Biological Activities

The biological activity of this compound analogs is significantly influenced by the position of the trifluoromethyl group and the presence of other substituents on the phenyl ring.

Antimicrobial Activity

Aromatic aldehydes are known to possess antimicrobial properties. The introduction of substituents to the phenyl ring can modulate this activity. For high antimicrobial activity, substituents are generally required on the benzaldehyde or salicylaldehyde scaffold.[2] Halogenation and the presence of nitro groups have been shown to produce highly active compounds.[3]

Table 1: Reported Antimicrobial Activity of Substituted Aromatic Aldehydes

| Compound | Substituent(s) | Observed Activity | Reference |

| Halogenated Salicylaldehydes | Various halogens | Highly potent against a panel of microbes | [2] |

| Nitro-substituted Salicylaldehydes | Nitro group(s) | Highly potent against a panel of microbes | [2] |

| Unsubstituted Benzaldehyde | None | Minimal activity | [2] |

While direct antimicrobial data for 2-(trifluoromethyl)phenyl)acetaldehyde isomers is not extensively available in the literature, the known effects of halogen substituents suggest that the trifluoromethyl group, with its strong electron-withdrawing nature, is likely to confer significant antimicrobial activity. Further screening of these analogs against a panel of pathogenic bacteria and fungi is a promising area for future research.

Anti-inflammatory Activity

Phenylacetic acid derivatives, the oxidation products of phenylacetaldehydes, have been investigated for their anti-inflammatory properties. For instance, a series of substituted (2-phenoxyphenyl)acetic acids have been synthesized and shown to have anti-inflammatory activity, with halogen substitution on the phenoxy ring enhancing this activity.[4] Phenylacetaldehyde itself has been shown to attenuate Cutibacterium acnes-induced inflammation in keratinocytes and monocytes, suggesting a potential therapeutic application in acne management.[5]

Cytotoxicity

The cytotoxic effects of substituted phenylacetamides, which are closely related to phenylacetaldehydes, have been studied against various cancer cell lines. The position and electronic nature of the substituents on the phenyl ring play a crucial role in determining the cytotoxic potency. For example, a meta-substituted chlorine atom on a phenylacetamide derivative showed the highest cytotoxic effect against PC12 cells.[6] The introduction of potent electronegative groups like fluorine and nitro at the ortho position also resulted in highly potent cytotoxic derivatives.[6]

A study on a series of fifty-four commercially available substituted benzaldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for their cytotoxic activity against several human cancer cell lines.[7]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of these analogs and their biological activity is a key aspect of drug design.

Influence of the Trifluoromethyl Group Position

The position of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to have a significant impact on the electronic distribution of the molecule, thereby affecting its interaction with biological targets.

Caption: Influence of CF₃ group position on interaction with a biological target.

-

Ortho-position: The CF₃ group in the ortho position can exert both steric and electronic effects. The steric bulk may influence the conformation of the side chain and its ability to bind to a target. Electronically, it will have a strong inductive effect.

-

Meta-position: In the meta position, the CF₃ group primarily exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the benzylic protons and the reactivity of the aldehyde.

-

Para-position: At the para position, the CF₃ group exerts both inductive and resonance effects, significantly influencing the electron density of the entire aromatic ring.

Impact of Additional Substituents

The introduction of other functional groups on the phenyl ring can further modulate the biological activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, other halogens) can be systematically introduced to probe the electronic requirements for optimal activity. The lipophilicity of the molecule can also be fine-tuned through the addition of various substituents, which in turn affects its membrane permeability and overall pharmacokinetic profile.

Characterization of Analogs

The unambiguous identification and confirmation of the structure of the synthesized analogs are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals include the aldehydic proton (typically around 9-10 ppm), the methylene protons of the side chain, and the aromatic protons, whose splitting patterns and chemical shifts are indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: Shows the signals for all the carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the CF₃ group, which can be used to confirm its presence and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds for the discovery of new therapeutic agents. This guide has provided a framework for their synthesis, characterization, and biological evaluation. The key takeaways are:

-

The synthesis of these analogs is readily achievable through the oxidation of the corresponding alcohols.

-

The trifluoromethyl group is a key pharmacophore, and its position on the phenyl ring is critical for modulating biological activity.

-

These analogs have shown potential as antimicrobial, anti-inflammatory, and cytotoxic agents.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing a broader range of analogs with diverse substituents to build a comprehensive understanding of the structure-activity relationships.

-

Mechanism of action studies: Elucidating the specific biological targets and pathways through which these compounds exert their effects.

-

In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety profiles.

By leveraging the principles outlined in this guide, researchers can effectively explore the chemical space around the this compound scaffold and unlock its full potential for the development of novel and effective therapeutics.

References

- 1. Buy 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | 21172-31-6 [smolecule.com]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylacetaldehyde attenuates Cutibacterium acnes-induced inflammation in keratinocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. repositorio.ufc.br [repositorio.ufc.br]

Spectroscopic Characterization of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde: A Predictive and Interpretive Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation and purity assessment of key intermediates is paramount. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CAS No. 30934-62-4) is a valuable building block, notable for the incorporation of a trifluoromethyl group—a moiety frequently used in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functionality provides a reactive handle for a multitude of synthetic transformations.

This technical guide presents a comprehensive analysis of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from the parent compound, phenylacetaldehyde, to predict and interpret the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This predictive approach provides researchers with a robust framework for identifying and characterizing this molecule.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₇F₃O

-

Molecular Weight: 188.15 g/mol

-

Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the hydrogen framework of a molecule. For this compound, we anticipate three distinct signal regions corresponding to the aldehydic, aromatic, and benzylic protons.

Predicted ¹H NMR Spectral Data

The predicted spectrum is derived by considering the structure of phenylacetaldehyde and introducing the powerful electron-withdrawing effects of the para-trifluoromethyl (CF₃) group. This group deshields (shifts downfield) nearby protons, particularly those on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Causality and Field-Proven Insights |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | J ≈ 2.5 Hz | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen. It will exhibit a small coupling to the two neighboring methylene protons. For acetaldehyde, this proton appears at ~9.8 ppm.[2][3] |

| Aromatic (H-2, H-6) | 7.6 - 7.7 | Doublet (d) | J ≈ 8.0 Hz | These protons are ortho to the electron-withdrawing CF₃ group and will be the most deshielded aromatic signals. The withdrawal of electron density by the CF₃ group reduces the shielding, causing a significant downfield shift compared to the ~7.3 ppm seen in phenylacetaldehyde.[4] |

| Aromatic (H-3, H-5) | 7.3 - 7.4 | Doublet (d) | J ≈ 8.0 Hz | These protons are meta to the CF₃ group and ortho to the acetaldehyde moiety. They are shifted downfield relative to unsubstituted benzene but are less affected by the CF₃ group than H-2/H-6. They will couple to their ortho neighbors (H-2/H-6), resulting in a doublet. |

| Methylene (-CH₂-) | 3.7 - 3.8 | Doublet (d) | J ≈ 2.5 Hz | These benzylic protons are adjacent to the aromatic ring and the aldehyde group. They will be coupled to the single aldehyde proton, resulting in a doublet. The electron-withdrawing nature of the ring slightly deshields these protons compared to those in phenylacetaldehyde (~3.6 ppm).[4] |

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0.0 ppm), if quantitative analysis is required.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.0 ppm).

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted based on known values for phenylacetaldehyde and the substituent effects of the CF₃ group. The CF₃ carbon itself and the carbon it's attached to (C-4) have highly characteristic signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Causality and Field-Proven Insights |

| Aldehyde (C=O) | 199 - 201 | Singlet (s) | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. This is consistent with phenylacetaldehyde, which has its carbonyl carbon at ~200 ppm.[5] |

| Aromatic (C-1) | 138 - 140 | Singlet (s) | This is the ipso-carbon attached to the acetaldehyde group. The presence of the para-CF₃ group will have a minor electronic effect on this carbon compared to phenylacetaldehyde (~134 ppm).[6] |

| Aromatic (C-4) | 131 - 133 | Quartet (q), J ≈ 32 Hz | This is the ipso-carbon attached to the CF₃ group. It will be observed as a quartet due to coupling with the three fluorine atoms. This is a hallmark signal confirming the CF₃ attachment point. |

| Aromatic (C-2, C-6) | 130 - 131 | Singlet (s) or very small quartet | These carbons, ortho to the CF₃ group, are deshielded. They may show minor coupling to the fluorine atoms (³JCF). |

| Aromatic (C-3, C-5) | 125 - 126 | Quartet (q), J ≈ 4 Hz | These carbons, meta to the CF₃ group, will show a characteristic quartet splitting due to two-bond coupling with the fluorine atoms. Their chemical shift is similar to that of benzene. |

| Trifluoromethyl (-CF₃) | 123 - 125 | Quartet (q), J ≈ 272 Hz | The carbon of the CF₃ group itself exhibits a large one-bond C-F coupling constant, resulting in a prominent quartet. This is a definitive signal for the trifluoromethyl group. |

| Methylene (-CH₂-) | 45 - 46 | Singlet (s) | This benzylic carbon's chemical shift is influenced by the adjacent aromatic ring and carbonyl group. It is expected to be similar to that in phenylacetaldehyde (~45 ppm).[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde and intense bands corresponding to the C-F bonds of the trifluoromethyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality and Field-Proven Insights |

| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium | Aldehydes typically show a characteristic pair of medium-intensity bands (a Fermi doublet) for the C-H bond stretch of the -CHO group. |